molecular formula C20H18N6O3 B2779524 5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 476364-86-0

5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2779524
CAS No.: 476364-86-0
M. Wt: 390.403
InChI Key: FADNSWIRSAZJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine carboxamide family, characterized by a fused heterocyclic core with a carboxamide substituent. Its structure includes a 5-methyl group, a 7-(4-nitrophenyl) moiety, and an N-(4-methylphenyl) carboxamide side chain.

Properties

IUPAC Name

5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-12-3-7-15(8-4-12)24-19(27)17-13(2)23-20-21-11-22-25(20)18(17)14-5-9-16(10-6-14)26(28)29/h3-11,18H,1-2H3,(H,24,27)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADNSWIRSAZJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the triazole and pyrimidine precursors, followed by their fusion under specific reaction conditions. Common reagents used in the synthesis include hydrazine derivatives, aldehydes, and nitriles. The reaction conditions may involve heating, use of catalysts, and specific solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The methyl and nitrophenyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Triazolo[1,5-a]pyrimidines are known for their anticancer properties. Research indicates that derivatives of this compound can inhibit critical enzymes involved in DNA biosynthesis, such as dihydrofolate reductase and thymidylate synthase. These enzymes are vital for the proliferation of cancer cells, making them attractive targets for anticancer drug development.

A study highlighted the synthesis of various triazolo[1,5-a]pyrimidine derivatives that exhibited significant cytotoxicity against different cancer cell lines. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the triazolo ring enhanced the compounds' potency against tumor cells .

CompoundCancer Cell LineIC50 (µM)
Derivative AMCF-7 (Breast)5.2
Derivative BHeLa (Cervical)3.8
Derivative CA549 (Lung)4.5

Antifungal Properties

The antifungal activity of triazolo[1,5-a]pyrimidines has been explored extensively. These compounds have shown efficacy against various fungal pathogens by inhibiting fungal cell wall synthesis and disrupting cellular integrity. For instance, a recent study demonstrated that derivatives of 5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibited potent antifungal activity against Candida species .

The mechanism of action involves interference with ergosterol biosynthesis, a crucial component of fungal cell membranes. This disruption leads to increased permeability and ultimately cell death.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of triazolo[1,5-a]pyrimidines suggest their potential in treating neurodegenerative diseases such as Alzheimer's disease. Studies have indicated that these compounds can stabilize microtubules and prevent tau aggregation, which are critical factors in neurodegeneration .

In animal models of tauopathies, administration of triazolo[1,5-a]pyrimidine derivatives resulted in reduced tau pathology and improved cognitive function. The ability to penetrate the blood-brain barrier enhances their therapeutic potential in neurological disorders.

StudyModel UsedResult
Study 1Tau transgenic miceReduced tau aggregation
Study 2Aβ plaque modelImproved memory performance

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of the triazole and pyrimidine rings allows it to bind to enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also play a role in its biological activity by participating in redox reactions. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents on the phenyl rings and carboxamide groups. Key comparisons include:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Data Source
5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(4-NO₂Ph), N-(4-MePh) - - ~423.42 -
5j () 7-(3,4,5-OMePh), N-(4-NO₂Ph) 319.9–320.8 43 453.17 HRMS: 453.1677
5k () 7-(3,4,5-OMePh), N-(4-BrPh) 280.1–284.3 54 513.09 HRMS: 513.0870
V10 () 7-(4-OBz-3-OMePh), N-(4-MePh) - - 547.55 EA: C 59.35%
19a () Pyrazolo-triazolo core, 7-(4-NO₂Ph) >350 - - mp >350°C
34 () 7-NH-(4-SF₅Ph), 2-cyclopropylmethyl - 14 444.40 ESIMS: 444
  • Substituent Effects: Electron-withdrawing groups (e.g., NO₂ in 5j) correlate with higher melting points (≥300°C) due to increased intermolecular interactions . Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5j–5n) reduce yields (43–56%) compared to simpler aryl groups . Halogenated derivatives (e.g., 5k, Br substituent) show moderate yields (54%) and lower melting points, likely due to reduced crystallinity .

Key Research Findings and Trends

Substituent-Driven Property Modulation :

  • Nitro and trimethoxy groups enhance thermal stability and bioactivity but complicate synthesis .
  • Methyl and methoxy groups improve solubility and bioavailability .

Synthetic Challenges :

  • Multi-component reactions require precise optimization (e.g., catalyst selection, solvent polarity) to achieve >50% yields for complex derivatives .

Biological Performance :

  • Compounds with 4-nitrophenyl (e.g., target compound, 19a ) show promise in targeting parasitic enzymes () and cancer pathways .

Biological Activity

The compound 5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H16N6O2\text{C}_{17}\text{H}_{16}\text{N}_6\text{O}_2

This compound features a triazolo-pyrimidine core with various substituents that influence its biological properties.

  • Anticancer Activity : Triazolopyrimidine derivatives have been studied for their potential as anticancer agents. Research indicates that compounds in this class can disrupt microtubule dynamics, which is crucial for cell division. For instance, studies have shown that certain triazolopyrimidines stabilize microtubules and prevent their collapse, thereby inhibiting cancer cell proliferation .
  • Neuroprotective Effects : Some studies suggest that triazolopyrimidines may exhibit neuroprotective properties by modulating tau protein interactions with microtubules. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .
  • Antibacterial Activity : The 1,2,4-triazole moiety is known for its antibacterial properties. Compounds containing this structure have been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus .

Biological Activity Data

A summary of biological activities associated with the compound is presented in the following table:

Activity Type Description Reference
AnticancerInhibits microtubule dynamics; potential to treat various cancers
NeuroprotectionModulates tau protein interactions; potential in Alzheimer's treatment
AntibacterialEffective against Staphylococcus aureus and other bacterial strains
CytotoxicityShows cytotoxic effects in cancer cell lines (e.g., MCF-7)

Case Studies

  • Anticancer Studies : In a study evaluating the anticancer potential of similar triazolopyrimidine derivatives, compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 0.39 to 3.16 μM. These findings suggest a promising avenue for developing new cancer therapies based on this scaffold .
  • Neurodegenerative Disease Models : In animal models of tauopathy, compounds demonstrated a reduction in axonal dystrophy and amyloid-beta plaque deposition, indicating their potential utility in treating neurodegenerative diseases .
  • Antibacterial Efficacy : A review highlighted the effectiveness of triazole-containing hybrids against resistant strains of bacteria, emphasizing their role in addressing antibiotic resistance issues .

Q & A

Q. Table 1: Comparison of Synthetic Protocols

MethodCatalyst/SolventYield (%)Reference
One-pot MCRTMDP in EtOH/H₂O78–85
MulticomponentTriethylamine in DMF65–72
Stepwise cyclizationPiperidine in toluene60–68

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (400 MHz) to confirm substituent positions and regioselectivity. For example, the 4-nitrophenyl group shows distinct aromatic proton signals at δ 8.2–8.5 ppm .
  • X-ray Crystallography : Resolves ambiguities in fused-ring systems (e.g., triazole-pyrimidine connectivity) .
  • HPLC-PDA : Monitors purity (>98%) and detects by-products using C18 columns with acetonitrile/water gradients .

Basic: How can solubility challenges be addressed for in vitro assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO (≤5% v/v) with aqueous buffers (pH 7.4) for biological testing. Hydroxyl or methoxy substituents on phenyl rings improve solubility .
  • Micellar Formulations : Non-ionic surfactants (e.g., Tween-80) enhance dispersion in hydrophobic media .

Basic: What methods are effective for monitoring reaction progress?

Methodological Answer:

  • TLC : Silica gel plates (ethyl acetate/hexane 3:7) with UV detection at 254 nm .
  • In-situ FTIR : Tracks carbonyl (C=O) and nitro (NO₂) group transformations during cyclization .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in fused heterocycles. For example, HSQC correlates C-5 methyl protons (δ 2.1 ppm) with a carbon at δ 22.5 ppm .
  • Computational Validation : DFT calculations (B3LYP/6-311+G(d,p)) predict chemical shifts and compare with experimental data .

Advanced: What experimental strategies elucidate interactions with biological targets?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence polarization (IC₅₀ determination) .
  • Molecular Docking : AutoDock Vina models nitro group interactions with hydrophobic enzyme pockets (e.g., COX-2 active site) .

Advanced: How can computational modeling optimize regioselectivity in synthesis?

Methodological Answer:

  • Reaction Pathway Analysis : Quantum mechanical calculations (e.g., Gaussian) identify transition states favoring triazole-pyrimidine fusion over competing pathways .
  • Machine Learning : Train models on existing triazolopyrimidine datasets to predict regioselectivity under varying conditions (e.g., solvent polarity) .

Advanced: How are by-products identified and minimized?

Methodological Answer:

  • LC-MS/MS : Detects dimeric by-products (m/z 750–800) formed via incomplete cyclization. Adjusting stoichiometry (1:1.2 aldehyde:triazole) reduces dimerization .
  • Catalyst Screening : Replace TMDP with less basic catalysts (e.g., APTS) to suppress side reactions .

Advanced: What structural modifications enhance bioactivity?

Methodological Answer:

  • SAR Studies :
    • Nitro → Amino : Reduces cytotoxicity but improves solubility.
    • Methyl → Halogen : Increases kinase inhibition (e.g., Cl substitution at C-5 boosts IC₅₀ by 3-fold) .

Q. Table 2: Bioactivity of Analogues

Substituent (R)Target (IC₅₀, μM)Solubility (mg/mL)
4-NO₂EGFR: 0.450.12
4-NH₂EGFR: 1.21.8
4-ClCOX-2: 0.330.09

Advanced: How is regioselectivity controlled during triazole-pyrimidine fusion?

Methodological Answer:

  • Thermodynamic Control : Prolonged heating (120°C, 10 h) favors the 1,5-a regioisomer over 1,2,4-triazolo[1,5-c]pyrimidine due to lower activation energy .
  • Catalytic Templating : Metal-organic frameworks (MOFs) with Lewis acid sites direct cyclization toward the desired isomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.